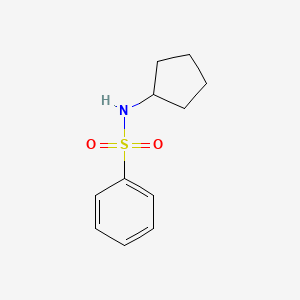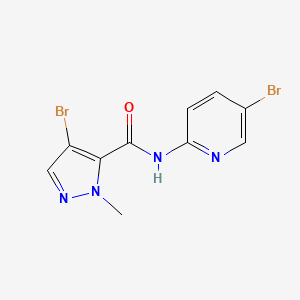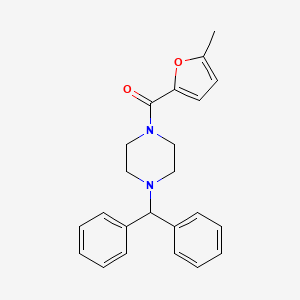
N-cyclopentylbenzenesulfonamide
Descripción general
Descripción
N-cyclopentylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in various fields of research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the benzenesulfonamide structure, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with cyclopentylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C5H9NH2→C6H5SO2NHC5H9+HCl
The reaction is typically conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopentylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or sulfide derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted benzenesulfonamide derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-cyclopentylbenzenesulfonamide has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of its antimicrobial activity, the compound may inhibit the synthesis of folic acid in bacteria by acting as a competitive antagonist of p-aminobenzoic acid (PABA). This inhibition disrupts the production of DNA and other essential biomolecules, leading to bacterial cell death.
Comparación Con Compuestos Similares
N-cyclopentylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
- N-methylbenzenesulfonamide
- N-ethylbenzenesulfonamide
- N-propylbenzenesulfonamide
Uniqueness
The presence of the cyclopentyl group in this compound imparts unique steric and electronic properties that can influence its reactivity and biological activity. This makes it distinct from other sulfonamide derivatives, which may have different alkyl or aryl substituents.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and properties make it a valuable intermediate in organic synthesis and a promising candidate for the development of new therapeutic agents. Further research is needed to fully explore its applications and mechanisms of action.
Propiedades
IUPAC Name |
N-cyclopentylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-15(14,11-8-2-1-3-9-11)12-10-6-4-5-7-10/h1-3,8-10,12H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLOAFWBQNEOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3481717.png)

![(2E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3481723.png)
![N-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3481738.png)
![N-benzyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B3481741.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3481748.png)
![5-(4-bromophenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3481751.png)

![10-[(2-FLUOROPHENYL)METHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE](/img/structure/B3481773.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B3481790.png)

![2,5-DICHLORO-N~1~-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B3481809.png)
![[4-(4-CHLOROPHENYL)PIPERAZINO]{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B3481810.png)
